(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Overview
Description
“®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1213846-75-3. Its molecular formula is C10H13ClFN and it has a molecular weight of 201.67 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
“®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 201.67 .Scientific Research Applications
Pharmacological Research and Drug Metabolism
Metabolic Pathways and Cytochrome P450 Interactions
Research on the biotransformation of prasugrel, a thienopyridine antiplatelet agent, to its active metabolites involves understanding the role of cytochrome P450 enzymes. Studies have identified the cytochromes responsible for the conversion of prasugrel metabolites, highlighting the importance of these enzymes in drug metabolism and the potential for compounds like "(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride" to be involved in similar metabolic pathways (Rehmel et al., 2006).
Organic Synthesis and Chemical Analysis
Enantioselective Synthesis
The synthesis of structurally related compounds often involves stereoselective methodologies to achieve the desired chirality, which is crucial for biological activity. For example, the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines as conformationally restricted homophenylalanine analogs demonstrates the complexity and importance of precise synthetic strategies in creating compounds with potential pharmacological applications (Demir et al., 2004).
Chiral Discrimination and Separation Techniques
The separation of enantiomers and understanding the mechanisms of chiral discrimination are vital in the development of drugs and active pharmaceutical ingredients. Research into the separation of enantiomers on stationary phases designed for chromatography can provide insights into the physical and chemical properties of compounds like "(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride" (Bereznitski et al., 2002).
Novel Therapeutic Agents and Drug Design
Development of Biased Agonists
The design of novel therapeutic agents often targets specific receptors or biological pathways. Research into the development of biased agonists for serotonin receptors, for example, demonstrates the potential for compounds with specific structural motifs, such as cyclopropyl groups, to exhibit robust antidepressant-like activity through selective receptor modulation (Sniecikowska et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Similar compounds such as phenethylamine have been found to interact with Primary amine oxidase and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.
Pharmacokinetics
The compound’s molecular weight (17563 g/mol) suggests that it could be absorbed and distributed in the body. The compound’s LogP value (3.34770) indicates its lipophilicity, which could influence its absorption and distribution
Action Environment
The action, efficacy, and stability of ®-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that these conditions could influence its stability.
properties
IUPAC Name |
(R)-cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERUEQOFZLOJJX-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=C2F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704204 | |
Record name | (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride | |
CAS RN |
1213846-75-3 | |
Record name | (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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